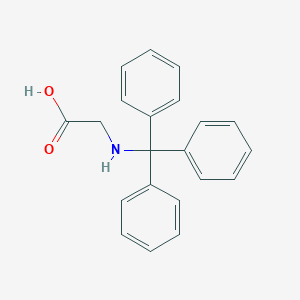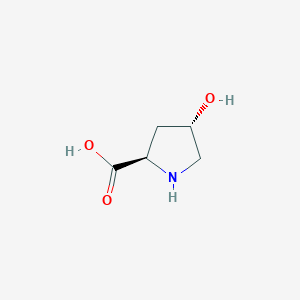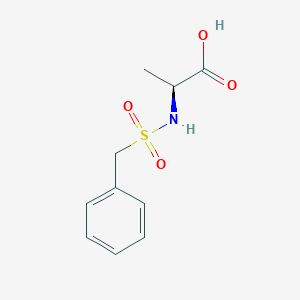
(S)-2-Aminononanoic acid
Vue d'ensemble
Description
(S)-2-Aminononanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a nonane backbone. The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminononanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonane derivative.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound often employs biocatalysis, where specific enzymes catalyze the formation of the desired enantiomer. This method is preferred due to its high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Aminononanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Forms substituted amino acids.
Applications De Recherche Scientifique
(S)-2-Aminononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of (S)-2-Aminononanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
®-2-Aminononanoic acid: The enantiomer of (S)-2-Aminononanoic acid with different stereochemistry.
2-Aminooctanoic acid: A shorter-chain analog with similar functional groups.
2-Aminodecanoic acid: A longer-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in biochemical interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Propriétés
IUPAC Name |
(2S)-2-aminononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















